Fingolimod hydrochloride

概要

説明

フィンゴリモド塩酸塩は、主に多発性硬化症の治療に使用される免疫調節薬です。 それはリンパ節にリンパ球を隔離し、それらが自己免疫反応に寄与するのを防ぐスフィンゴシン1リン酸受容体モジュレーターです . この化合物は、再発寛解型多発性硬化症における再発率を低下させる上で著しい有効性を示しています .

準備方法

合成経路と反応条件

フィンゴリモド塩酸塩は、多段階プロセスを通じて合成できます。 1つの方法は、2-アセトアミド-2-(2-フェニルエチル)プロパン-1,3-ジオールとオクタノイルクロリドを、フリーデル・クラフツ触媒とハロ炭化水素有機溶媒の存在下、不活性雰囲気下で反応させることを含みます . 次に、生成物をさらに精製工程に付して高純度を実現します .

工業生産方法

フィンゴリモド塩酸塩の工業生産は、同様の合成経路を採用していますが、大規模生産向けに最適化されています。 このプロセスはカラムクロマトグラフィー精製を使用しないため、より効率的で費用対効果が高くなります . 最終生成物は99.8%を超える純度で得られます .

化学反応の分析

Concise Four-Step Route

Starting Materials : n-Octylbenzene and 3-nitropropionic acid

Key Steps :

-

Friedel-Crafts Acylation : Acylation of n-octylbenzene with 3-nitropropionic acid.

-

Reduction : Triethylsilane reduces the carbonyl group to form intermediate 5.

-

Double Henry Reaction : Sequential nucleophilic substitution and condensation to form diol intermediate.

-

Hydrogenation : Reduction of nitro groups to amines.

Aziridine Ring-Opening Route

Starting Material : Tris(hydroxymethyl)aminomethane

Key Steps :

-

Cross-Coupling : n-Octyl group introduced via Kumada/Negishi coupling or Sonogashira coupling followed by hydrogenation.

-

Aziridine Ring-Opening : Polar head group installation using aziridine intermediates.

-

Deprotection : One-pot acidic removal of acetonide and Boc groups to yield fingolimod hydrochloride.

Scalability : Validated at 500 g scales .

Advantages : Uses commercially available starting materials and minimizes intermediate purification steps.

Patent Method (CN102120720A)

Key Steps :

-

Sulfhydryl Reaction : Compound (5) reacts with 2-mercaptobenzothiazole under alkaline conditions to form intermediate (6).

-

Oxidation : Intermediate (6) oxidized to sulfonyl compound (7) using hydrogen peroxide or other oxidants.

-

Knoevenagel Condensation : Condensation of (7) with aldehyde (8) under alkaline conditions.

-

Hydrogenation and Deprotection : Hydrogenation of intermediate (9) followed by acetonylidene deprotection in HCl.

Yield : High yield with mild conditions .

Benefits : Environmentally friendly and cost-effective for industrial use.

Comparison of Synthetic Routes

Critical Reaction Mechanisms

-

Friedel-Crafts Acylation :

-

Henry Reaction :

-

Aziridine Ring-Opening :

-

Hydrogenation :

Structural and Analytical Data

Molecular Formula : C₁₉H₃₃NO₂·HCl (molecular weight: 343.93 g/mol) .

Solubility : Soluble in water and 0.1 N HCl; poorly soluble in buffers ≥ pH 3.0 .

Purity : Verified via TLC, column chromatography, and NMR (¹H, ¹³C) .

Challenges and Innovations

-

Low Yields : Earlier methods faced challenges with intermediate purification and elimination reactions (e.g., styrene formation) .

-

Cost Reduction : Avoidance of expensive reagents like LiAlH₄ and use of scalable cross-coupling reactions improved economic viability .

-

Environmental Impact : Patent method emphasizes eco-friendly conditions (e.g., mild oxidants).

科学的研究の応用

Treatment of Relapsing-Remitting Multiple Sclerosis

Fingolimod has been extensively studied for its efficacy in treating RRMS. Clinical trials have demonstrated that fingolimod significantly reduces relapse rates and slows disability progression compared to other DMTs like interferons and glatiramer acetate. For instance:

- A systematic review indicated that fingolimod treatment led to a 75.3% reduction in annualized relapse rate (ARR) after one year .

- In comparative studies, fingolimod showed superior efficacy over glatiramer acetate, with significant reductions in new T2 lesions observed .

Real-World Effectiveness

Real-world studies provide valuable insights into fingolimod's effectiveness outside clinical trial settings. A nationwide cohort study in Hungary revealed that most patients treated with fingolimod were free from relapses and disability progression after one year of treatment .

Safety Profile

Fingolimod's safety profile has been evaluated through various studies. While some adverse effects like elevated liver enzymes and bradycardia have been reported, the overall incidence of serious adverse events remains low . Long-term studies suggest that most patients tolerate fingolimod well, with discontinuation rates primarily due to adverse reactions being minimal .

Potential Beyond Multiple Sclerosis

Recent research has expanded the potential applications of fingolimod beyond MS:

- Neurodegenerative Diseases : Preliminary studies suggest fingolimod may have therapeutic effects in conditions like Alzheimer’s disease and Parkinson’s disease by modulating neuroinflammation and promoting neuronal survival .

- Autoimmune Disorders : Its immunomodulatory properties are being explored for other autoimmune diseases, indicating a broader therapeutic horizon .

Data Summary Table

Case Study 1: Long-Term Efficacy

In a retrospective study involving 63 patients transitioning from other DMTs to fingolimod due to treatment failure, significant improvements were noted in ARR and disability scores after one year of treatment. The majority remained relapse-free, demonstrating fingolimod's effectiveness even after prior therapy failures .

Case Study 2: Safety Monitoring

A cohort study monitored liver function tests in patients receiving fingolimod over an extended period. Although some patients experienced transient elevations in liver enzymes, these returned to baseline levels without necessitating discontinuation of therapy in most cases .

作用機序

フィンゴリモド塩酸塩は、スフィンゴシンキナーゼによって活性代謝物であるフィンゴリモドリン酸に代謝されます . この活性代謝物は、スフィンゴシン1リン酸受容体1、3、4、および5に結合し、リンパ球がリンパ節から出ていく能力を阻害します . これにより、中枢神経系に供給されるリンパ球の数が減少し、中枢性炎症が軽減されます .

類似の化合物との比較

フィンゴリモド塩酸塩は、その経口活性とリンパ節にリンパ球を隔離する能力により、スフィンゴシン1リン酸受容体モジュレーターの中でユニークです . 類似の化合物には、次のものがあります。

ナタリズマブ: 多発性硬化症の治療に使用される別の免疫調節薬ですが、作用機序が異なります。

シポニモド: 受容体結合プロファイルがわずかに異なる、同様のスフィンゴシン1リン酸受容体モジュレーター。

オザニモド: 多発性硬化症と潰瘍性大腸炎の治療に使用される、別のスフィンゴシン1リン酸受容体モジュレーター。

フィンゴリモド塩酸塩は、その有効性、経口投与、および幅広い受容体結合プロファイルのユニークな組み合わせにより際立っています .

類似化合物との比較

Fingolimod Hydrochloride is unique among sphingosine-1-phosphate receptor modulators due to its oral activity and its ability to sequester lymphocytes in lymph nodes . Similar compounds include:

Natalizumab: Another immunomodulating medication used for multiple sclerosis, but with a different mechanism of action.

Siponimod: A similar sphingosine-1-phosphate receptor modulator with a slightly different receptor binding profile.

Ozanimod: Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis and ulcerative colitis.

This compound stands out due to its unique combination of efficacy, oral administration, and broad receptor binding profile .

生物活性

Fingolimod hydrochloride, commercially known as Gilenya, is a sphingosine-1-phosphate (S1P) receptor modulator primarily indicated for the treatment of relapsing forms of multiple sclerosis (MS). Its unique mechanism of action and biological activity have made it a significant focus of research in neuroimmunology and pharmacotherapy for MS. This article delves into the biological activity of this compound, supported by various studies, data tables, and case studies.

Fingolimod is phosphorylated to its active form, fingolimod-phosphate, which binds to S1P receptors (S1PRs), particularly S1PR1. This binding leads to the internalization and down-regulation of these receptors on lymphocytes, effectively sequestering them in lymph nodes and preventing their migration to the central nervous system (CNS) . The consequences are a reduction in autoaggressive lymphocyte infiltration into the CNS, which is pivotal in the pathogenesis of MS.

Key Mechanisms:

- Lymphocyte Sequestration : Fingolimod inhibits T cell egress from lymph nodes by modulating S1PRs .

- CNS Penetration : The drug crosses the blood-brain barrier, potentially exerting direct effects on CNS cells .

- Modulation of Immune Response : Fingolimod shifts macrophages towards an anti-inflammatory phenotype and influences cytokine release .

Efficacy in Clinical Trials

Fingolimod's efficacy has been demonstrated in several pivotal clinical trials. The following table summarizes key findings from major studies:

Case Studies

A nationwide cohort study conducted in Hungary assessed fingolimod's real-world effectiveness among 570 RRMS patients over five years. The results indicated that a majority of patients remained relapse-free and showed no significant disability progression during treatment .

Safety Profile

While fingolimod is generally well-tolerated, it is associated with several adverse effects that require monitoring. The following table outlines serious adverse events reported in clinical trials:

| Adverse Event | Placebo Group (%) | Fingolimod 0.5 mg Group (%) | Fingolimod 1.25 mg Group (%) |

|---|---|---|---|

| Serious infections | 4.5 | 6.2 | 5.4 |

| Bradycardia | 0.5 | 4.0 | 3.5 |

| Liver enzyme elevation | 2.0 | 3.5 | 4.0 |

The incidence of bradycardia is notable; it occurs primarily after the first dose and typically resolves within hours .

Pharmacokinetics

Fingolimod exhibits a complex pharmacokinetic profile characterized by:

- Absorption : Rapid absorption with peak plasma concentrations occurring approximately 12-16 hours post-dose.

- Metabolism : Primarily metabolized by sphingosine kinases to fingolimod-phosphate.

- Half-Life : The elimination half-life ranges from 6 to 9 days, necessitating careful management during initiation and discontinuation of therapy .

特性

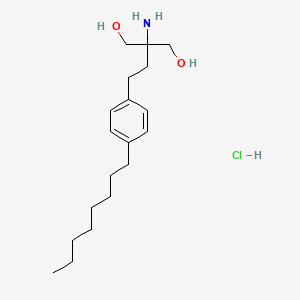

IUPAC Name |

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZTYAVBMYWFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167364 | |

| Record name | Fingolimod hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162359-56-0 | |

| Record name | Fingolimod hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162359-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fingolimod hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fingolimod hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FINGOLIMOD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G926EC510T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。